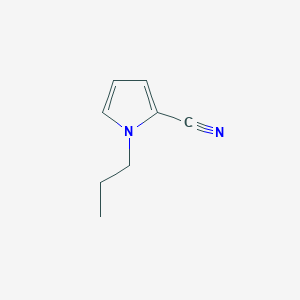
1-n-Propylpyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-n-Propylpyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family. It is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an important target for anticancer drugs. It has also been reported to inhibit the replication of HIV-1 virus by binding to the reverse transcriptase enzyme.
生化和生理效应
1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been reported to exhibit antibacterial and antifungal activities, which are important for the development of new antibiotics. In addition, it has been reported to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1-n-Propylpyrrole-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for extended periods without degradation. However, it has some limitations as well. It is relatively expensive compared to other pyrrole derivatives, which may limit its use in large-scale experiments. In addition, its biological activity may vary depending on the experimental conditions, such as the cell type and concentration.
未来方向
There are several future directions for the research on 1-n-Propylpyrrole-2-carbonitrile. One direction is to explore its potential applications in the development of new anticancer drugs. Another direction is to investigate its mechanism of action and identify its molecular targets. This may lead to the discovery of new drug targets and the development of more effective drugs. Additionally, the synthesis of novel derivatives of 1-n-Propylpyrrole-2-carbonitrile may lead to the discovery of new bioactive compounds with improved properties. Finally, the development of new methods for the synthesis of 1-n-Propylpyrrole-2-carbonitrile may improve its accessibility and reduce its cost, making it more widely available for scientific research.
科学研究应用
1-n-Propylpyrrole-2-carbonitrile has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been used as a building block for the synthesis of various bioactive compounds, such as pyrrole-based antibiotics and antifungal agents. In materials science, 1-n-Propylpyrrole-2-carbonitrile has been used as a monomer for the synthesis of conductive polymers, which have potential applications in electronic devices and sensors. In organic synthesis, 1-n-Propylpyrrole-2-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.
属性
CAS 编号 |
101001-64-3 |
|---|---|
产品名称 |
1-n-Propylpyrrole-2-carbonitrile |
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC 名称 |
1-propylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |
InChI 键 |
MGNDDHSFHOPLSZ-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C#N |
规范 SMILES |
CCCN1C=CC=C1C#N |
同义词 |
1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

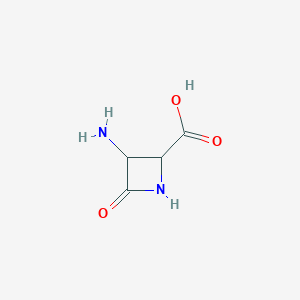
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
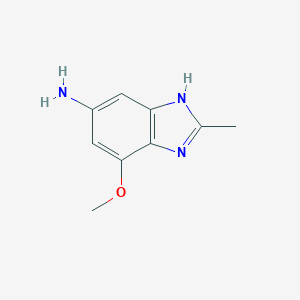
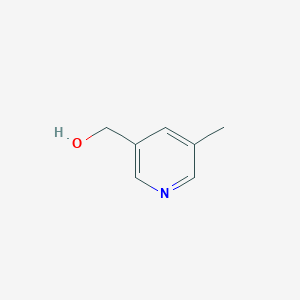
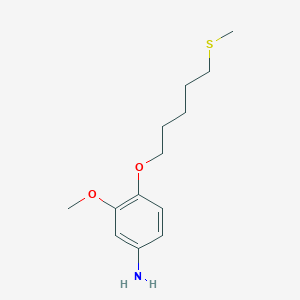
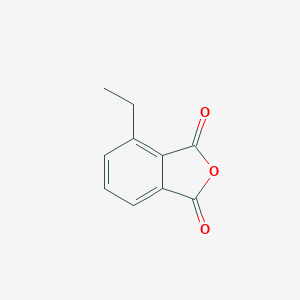
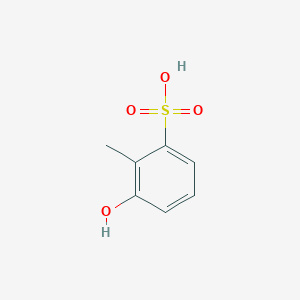
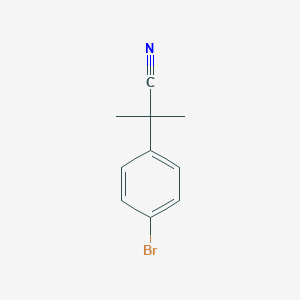
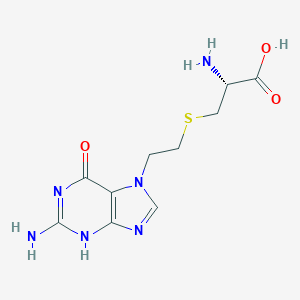
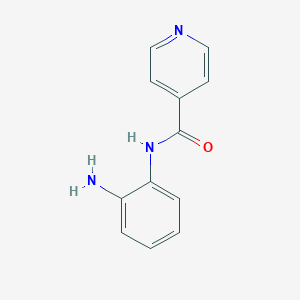
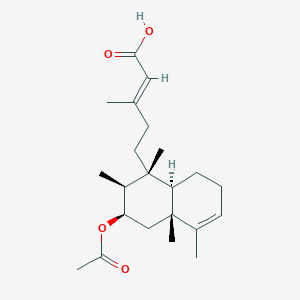
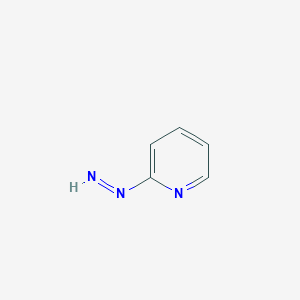
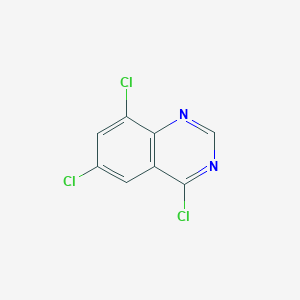
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)